PDGF Receptor Tyrosine Kinase Inhibitor III
Overview
Description
PDGF Receptor Tyrosine Kinase Inhibitor III is a multikinase inhibitor that inhibits PDGFR, EGFR, FGFR, PKA, and PKC . It is used for the research of amyotrophic lateral sclerosis . It is also known as a Type III RTK, which includes PDGFR, CSF-1R (Ems), Kit, and FLT3 .
Molecular Structure Analysis
PDGF Receptor Tyrosine Kinase Inhibitor III is a N-arylpiperazine . It is an N-(4-phenoxyphenyl)-4-(6,7-dimethoxyquinazoline-4-yl)piperazine-1-carboxamide .Chemical Reactions Analysis
PDGF Receptor Tyrosine Kinase Inhibitor III is a potent ATP competitive inhibitor of PDGF-RTK . It is active in the in vitro rat aortic ring angiogenesis assay as well as in the in vivo Matrigel mouse model of growth factor–stimulated angiogenesis .Scientific Research Applications
Structural and Functional Understanding
PDGF Receptor Tyrosine Kinase Inhibitor III targets the PDGF receptors, which are crucial in the development of connective tissue cells. Structural studies have advanced our understanding of how these inhibitors interact with PDGF receptors, offering insights into therapeutic strategies for diseases like cancer where PDGF signaling is aberrant (Chen, Chen, & He, 2013).
Therapeutic Potential in Cancer
In cancer treatment, inhibitors like Crenolanib have shown promise. Crenolanib targets PDGFR and has displayed efficacy in suppressing lung cancer cell proliferation and tumor growth in vivo. Its clinical efficacy in several human tumors is under investigation in clinical trials (Wang et al., 2014).
Treatment of Non-Malignant Diseases
PDGF antagonists, including receptor tyrosine kinase inhibitors, have shown beneficial effects in non-malignant diseases like atherosclerosis and various fibrotic diseases. Their application in the treatment of these conditions has been documented in preclinical models and some patient studies (Heldin, 2014).
Role in Embryonal Development and Tissue Homeostasis
PDGF receptors mediate critical signals during embryonal development and control tissue homeostasis in adults. Overactivity of these receptors is seen in malignancies and diseases involving excessive cell proliferation (Heldin & Lennartsson, 2013).
Implications in Tumorigenesis and Cardiovascular Diseases
Overexpression or activating mutations of PDGF receptors are linked to a series of diseases, such as cancer, fibrosis, and cardiovascular diseases. Understanding the structure and function of PDGFR signaling has been crucial in developing therapeutic targets for these diseases (Wang, Qin, & Mi, 2019).
Drug Resistance Mechanisms
Studies on mutations that cause drug resistance, such as in gastrointestinal stromal tumors, provide insights into developing new agents to inhibit PDGFR, including drug-resistant mutations (Liang et al., 2016).
Future Directions
The future of PDGF Receptor Tyrosine Kinase Inhibitor III lies in its potential use in the treatment of various diseases. For instance, it has been suggested that PDGF signalling inhibitors could play an increasing role in clinical trials for the treatment of various pulmonary diseases . Furthermore, next-generation TKIs were developed and clinically tested, leading to 2 new USA FDA drug approvals in 2020 .
properties
IUPAC Name |
4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O4/c1-34-24-16-22-23(17-25(24)35-2)28-18-29-26(22)31-12-14-32(15-13-31)27(33)30-19-8-10-21(11-9-19)36-20-6-4-3-5-7-20/h3-11,16-18H,12-15H2,1-2H3,(H,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTPTKHSGKBHHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447892 | |
Record name | PDGF Receptor Tyrosine Kinase Inhibitor III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PDGF Receptor Tyrosine Kinase Inhibitor III | |
CAS RN |
205254-94-0 | |
Record name | PDGF Receptor Tyrosine Kinase Inhibitor III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.